![molecular formula C21H29N3O4 B14960892 Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B14960892.png)
Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate is a complex organic compound that features a quinoxaline derivative Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate is then subjected to further functionalization to introduce the 3-oxo group and the acetylamino side chain.
The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to yield the butyl ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the acetylamino side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: These include compounds with similar core structures but different functional groups.
Benzamide derivatives: Compounds with similar amide linkages but different aromatic systems.
Heterocyclic amines: Molecules containing nitrogen in their ring structures, similar to quinoxalines.
Uniqueness
Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C21H29N3O4 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
butyl 4-[[2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H29N3O4/c1-2-3-12-28-21(27)14-8-10-15(11-9-14)22-19(25)13-18-20(26)24-17-7-5-4-6-16(17)23-18/h8-11,16-18,23H,2-7,12-13H2,1H3,(H,22,25)(H,24,26) |
InChIキー |
KACGZIBEUJYNHK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
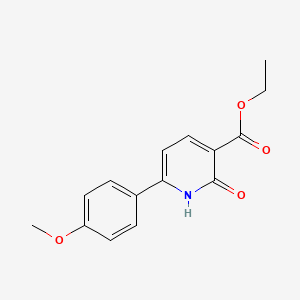
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B14960827.png)
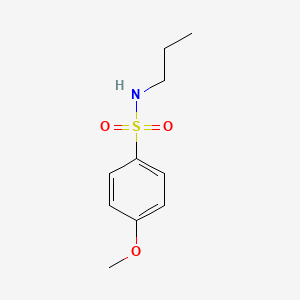
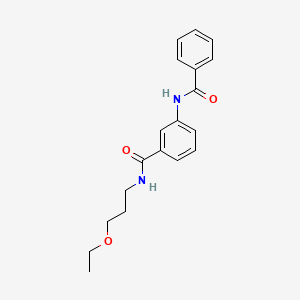
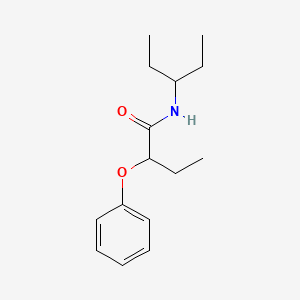

![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
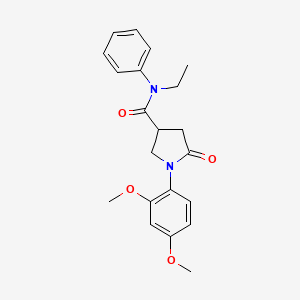
![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)

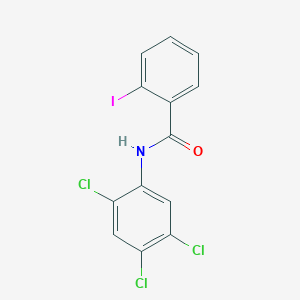
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960886.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14960902.png)
